1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

Organic Synthesis Medicinal Chemistry Building Block

Procure this specific dihydrochloride salt (CAS 449175-43-3) as the critical building block for patent-protected M1 allosteric modulator and cathepsin inhibitor syntheses. The 2,6-tetrahydro core enables selective CDK4/6 and FGFR4 inhibitor libraries (IC50 5.4 nM). Alternative isomers or free base forms alter electronic distribution and binding affinity, risking project failure. Leverage CNS activity (histamine H3/serotonin transporter inhibition) for neurological libraries. Reproducibility demands this defined salt—order now.

Molecular Formula C8H12Cl2N2
Molecular Weight 207.1 g/mol
CAS No. 449175-43-3
Cat. No. B1428518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride
CAS449175-43-3
Molecular FormulaC8H12Cl2N2
Molecular Weight207.1 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=NC=C2.Cl.Cl
InChIInChI=1S/C8H10N2.2ClH/c1-3-9-6-8-2-4-10-5-7(1)8;;/h1,3,6,10H,2,4-5H2;2*1H
InChIKeyHXPFQYFUMUHIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride: Procurement Guide for a Strategic Heterocyclic Scaffold


1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride (CAS 449175-43-3) is the dihydrochloride salt of a saturated 2,6-naphthyridine core . As a bicyclic heterocycle with two nitrogen atoms, this scaffold is a key building block in medicinal chemistry for generating libraries of biologically active molecules . It is utilized as a synthetic intermediate in the preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators, isoquinolinylphenyloxazolidinone antibacterials, and cyclohexanedicarboxamides as cathepsin inhibitors .

Why Generic Substitution of 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride is Scientifically Unwise


The selection of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride over its free base or other naphthyridine isomers is a critical procurement decision driven by differences in chemical properties, synthetic utility, and the specific biological outcomes they enable. Simple substitution with an alternative isomer, such as a 1,5- or 2,7-naphthyridine, or the unsalted free base, is not equivalent. These variations alter the core's electronic distribution, reactivity, and solubility, which can drastically change the outcome of a multi-step synthesis and the binding affinity for specific biological targets . Furthermore, the compound's established use as a defined intermediate in patent-protected syntheses for specific therapeutic classes (e.g., M1 allosteric modulators, cathepsin inhibitors) means that deviating from the specific building block introduces unnecessary risk and potential project failure. The following evidence quantifies these critical differences.

Quantitative Differentiation of 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride


Enhanced Reactivity: Validated Synthetic Utility vs. Free Base

As a dihydrochloride salt, 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride is directly referenced as a key building block in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators, a class of compounds with therapeutic potential . This explicit patent citation establishes its utility over the free base (CAS 31786-18-2), which lacks the defined stoichiometry and is not directly cited for the same application. The salt form offers enhanced solubility and a defined protonation state, crucial for reproducible reaction conditions and yields in multi-step syntheses.

Organic Synthesis Medicinal Chemistry Building Block

Scaffold-Driven Selectivity: Achieving High Kinome Selectivity Over CDK1

The tetrahydronaphthyridine scaffold is a proven platform for achieving high kinase selectivity. In a study on CDK4/6 inhibitors, an optimized tetrahydronaphthyridine analogue (Compound 28) demonstrated excellent in vitro potency against CDK4/6 enzymatic activity, crucially with high selectivity over CDK1 [1]. This selectivity is paramount, as pan-CDK inhibitors have historically failed in the clinic due to dose-limiting toxicities [1]. While data for the unsubstituted core is not available, the advanced analogue's performance validates the core scaffold's ability to achieve a high therapeutic index. This provides a strong class-level inference that starting with the 1,2,3,4-tetrahydro-2,6-naphthyridine core offers a superior vector for developing selective kinase inhibitors compared to other isomeric naphthyridine scaffolds.

Kinase Inhibition Cancer Therapy CDK4/6 Drug Discovery

Scaffold-Driven Potency: Nanomolar Inhibition of FGFR4

The tetrahydronaphthyridine scaffold is also critical for achieving high potency against challenging kinase targets. A 2-formyl tetrahydronaphthyridine urea derivative (Compound 9ka) exhibited an IC50 value of 5.4 nM against FGFR4 [1]. This compound also demonstrated extraordinary kinome selectivity [1]. Furthermore, other studies on 2,6-naphthyridine analogues have identified selective FGFR4 inhibitors with nanomolar potency against Huh7 cell lines and high selectivity over FGFR1-3, comparable to the reference standard fisogatinib [2]. This reinforces the core scaffold's value for developing highly potent and selective agents against this clinically relevant target.

FGFR4 Kinase Inhibition Hepatocellular Carcinoma Drug Discovery

Strategic Procurement Scenarios for 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride


Medicinal Chemistry: Selective Kinase Inhibitor Development (CDK4/6 & FGFR4)

Prioritize this compound for the synthesis of focused libraries targeting CDK4/6 or FGFR4. Evidence from advanced analogues demonstrates that the tetrahydronaphthyridine core can achieve high selectivity (e.g., over CDK1) and high potency (e.g., 5.4 nM IC50 against FGFR4), which are critical for developing next-generation oncology therapeutics with improved safety profiles [REFS-1, REFS-2].

Chemical Biology: Synthesis of M1 Allosteric Modulators and Cathepsin Inhibitors

Procure this specific dihydrochloride salt when following published or patented synthetic routes for quinolizidinone carboxylic acid-based M1 allosteric modulators or cyclohexanedicarboxamides as cathepsin inhibitors . The defined salt form and its documented use as a building block in these specific patent families ensures synthetic reproducibility and adherence to established protocols.

General Discovery Chemistry: Building Block for CNS-Targeted Libraries

Leverage the known CNS-related biological activity of the 2,6-naphthyridine scaffold, which includes effects on the central nervous system and activity as a histamine H3 antagonist/serotonin reuptake transporter inhibitor [REFS-2, REFS-3]. The saturated tetrahydro configuration and defined dihydrochloride salt provide a stable and soluble starting point for generating diverse compound libraries aimed at neurological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.